molecular formula C15H19BrN2O2 B1440464 N-[2-(1-Azepanylcarbonyl)phenyl]-2-bromoacetamide CAS No. 1138445-83-6

N-[2-(1-Azepanylcarbonyl)phenyl]-2-bromoacetamide

Cat. No. B1440464
M. Wt: 339.23 g/mol
InChI Key: SPSOUILUDJIOBK-UHFFFAOYSA-N
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Description

N-[2-(1-Azepanylcarbonyl)phenyl]-2-bromoacetamide, also known by its chemical formula C15H19BrN2O2 , is a compound used in proteomics research. Its molecular weight is approximately 339.23 g/mol .


Synthesis Analysis

The synthesis of this compound involves the reaction of 2-bromoacetyl bromide with 1-azepanecarboxylic acid . The resulting product is N-[2-(1-azepanylcarbonyl)phenyl]-2-bromoacetamide. The synthetic pathway may include purification steps to obtain a high yield and purity .


Molecular Structure Analysis

The molecular structure of N-[2-(1-Azepanylcarbonyl)phenyl]-2-bromoacetamide consists of a phenyl group , a bromine atom , and an azepane ring . The carbonyl group is attached to the azepane ring, forming the amide linkage. The overall structure plays a crucial role in its biological activity .


Chemical Reactions Analysis

This compound may participate in various chemical reactions, including nucleophilic substitutions, amidation reactions, and halogenation. Its reactivity depends on the presence of functional groups and the surrounding environment .


Physical And Chemical Properties Analysis

Scientific Research Applications

  • Synthesis and Antimicrobial Activity : Research indicates the potential of N-[2-(1-Azepanylcarbonyl)phenyl]-2-bromoacetamide derivatives in antimicrobial applications. A study focused on the synthesis of derivatives with antimicrobial and hemolytic activities, highlighting their effectiveness against microbial species and relatively low toxicity (Rehman et al., 2016).

  • Application in Biochemistry : The compound's derivatives have been utilized in biochemical studies. For instance, bromoacetamide derivatives, which share a structural similarity, have been used to study the reactivity of histidine-15 in lysozyme, indicating a specific binding site and reactivity pattern (Yamada et al., 1984).

  • Chemical Synthesis and Characterization : The compound and its derivatives have been synthesized and characterized in several studies. This includes the synthesis of various N-substituted acetamides, demonstrating the versatility and potential applications of these compounds in different chemical contexts (Siddiqui et al., 2013).

  • Potential in Medicinal Chemistry : There are applications in medicinal chemistry, such as the synthesis of compounds for evaluation as anti-diabetic agents. For example, a study on indole-based hybrid oxadiazole scaffolds with N-substituted acetamides showed significant potential in antidiabetic activities (Nazir et al., 2018).

  • Applications in Radical Cyclization : The compound has been utilized in studies involving radical cyclization, an important reaction in organic synthesis. This includes research on the cyclization of N-vinylic α-bromo amides, demonstrating the compound's utility in synthetic chemistry (Ishibashi et al., 1996).

Future Directions

Investigate its potential as a drug candidate, explore its biological targets, and assess its pharmacological properties .

: Santa Cruz Biotechnology

properties

IUPAC Name

N-[2-(azepane-1-carbonyl)phenyl]-2-bromoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BrN2O2/c16-11-14(19)17-13-8-4-3-7-12(13)15(20)18-9-5-1-2-6-10-18/h3-4,7-8H,1-2,5-6,9-11H2,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPSOUILUDJIOBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C2=CC=CC=C2NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(1-Azepanylcarbonyl)phenyl]-2-bromoacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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